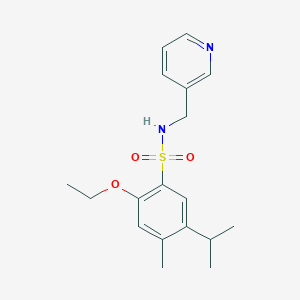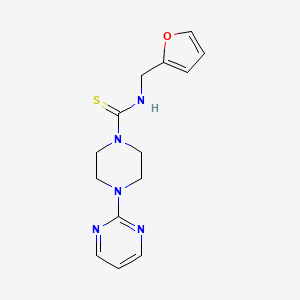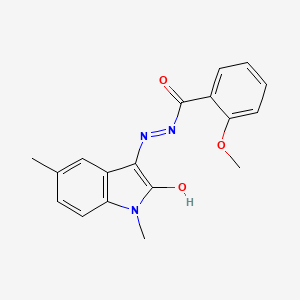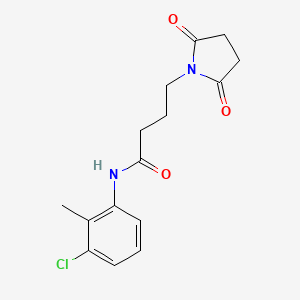![molecular formula C15H14BrN3O3 B5715395 N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide, also known as BPP-3, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it an interesting subject for further research.
Mécanisme D'action
The mechanism of action of N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and inflammation. Specifically, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to reduce the expression of certain genes involved in inflammation, suggesting that it may have anti-inflammatory effects. In animal models, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to reduce tumor growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide is relatively easy to synthesize using a multi-step process, making it accessible for researchers. However, one limitation of using N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.
Orientations Futures
There are a number of future directions for research on N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide. One area of research could be to further investigate its mechanism of action, which may help to identify additional potential applications for this compound. Additionally, further studies could be conducted to investigate the efficacy of N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide in treating different types of cancer and inflammation. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide.
Méthodes De Synthèse
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-bromophenol with 2-bromo-1-(pyridin-3-yl)ethanone to form 2-(4-bromophenoxy)propiophenone. This compound is then reacted with hydroxylamine hydrochloride to form 2-(4-bromophenoxy)propanohydroxamic acid. Finally, this compound is reacted with N,N'-dicyclohexylcarbodiimide and N,N-diisopropylethylamine to form N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide.
Applications De Recherche Scientifique
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of cancer treatment. N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-bromophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-10(21-13-6-4-12(16)5-7-13)15(20)22-19-14(17)11-3-2-8-18-9-11/h2-10H,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDIOEGMJFBDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CN=CC=C1)N)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CN=CC=C1)\N)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-bromophenoxy)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)





![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)

![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)